![molecular formula C14H16N6OS B4500652 1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4500652.png)
1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as methyl, propan-2-yl, and thiadiazolyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the substituents. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its structure allows it to interact with bacterial enzymes, potentially inhibiting their function. For instance, research indicates that derivatives of thiadiazole compounds exhibit significant antibacterial activity against various strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation . In vitro tests have shown promising results against breast and lung cancer cell lines.
Anti-inflammatory Effects
Another application is in the realm of anti-inflammatory drugs. The compound's ability to inhibit pro-inflammatory cytokines has been documented, suggesting its potential use in treating inflammatory diseases . This can be particularly beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.
Agricultural Applications
Pesticidal Activity
The compound's efficacy as a pesticide has been explored, particularly its ability to act against specific pests while being less harmful to beneficial insects. Research indicates that it can disrupt the metabolic processes of certain pests, leading to their mortality without significant toxicity to non-target organisms .
Herbicidal Properties
In addition to its pesticidal applications, this compound has shown herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth, thus providing a potential pathway for developing selective herbicides . This is particularly relevant for managing resistant weed populations.
Materials Science
Polymer Development
The unique chemical structure of 1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide allows it to be used as a building block in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Nanomaterials
There is ongoing research into incorporating this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with biological molecules can enhance the bioavailability and efficacy of therapeutic agents when used in conjunction with nanoparticles .
Case Studies
Mechanism of Action
The mechanism of action of 1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Lacks the thiadiazolyl group.
1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-oxadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Contains an oxadiazolyl group instead of thiadiazolyl.
Uniqueness
The presence of the thiadiazolyl group in 1,3-dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide imparts unique chemical and biological properties, making it distinct from other similar compounds. This group may enhance the compound’s stability, reactivity, and potential biological activities.
Biological Activity
1,3-Dimethyl-6-(propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₆O₂S |
Molecular Weight | 386.5 g/mol |
CAS Number | 1282113-01-2 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of a series of imidazo[2,1-b][1,3,4]thiadiazole compounds on pancreatic cancer cell lines (SUIT-2, Capan-1, Panc-1). The results indicated:
Compound | Cell Line | IC50 (µM) |
---|---|---|
9c | SUIT-2 | 5.11 |
9c | Capan-1 | 10.8 |
9e | Panc-1 | 10.26 |
These findings suggest that modifications in the thiadiazole and pyrazole structures can enhance anticancer activity.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Cell Proliferation: Compounds like 9c significantly inhibit the migration and proliferation of cancer cells.
- Targeting Signaling Pathways: Some derivatives have been shown to inhibit key signaling pathways involved in cancer progression.
Additional Pharmacological Activities
Beyond anticancer effects, thiadiazole derivatives have demonstrated a range of biological activities:
- Antimicrobial Activity: Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.
Table of Biological Activities
Activity Type | Example Compounds | Reference |
---|---|---|
Anticancer | Imidazo[2,1-b][1,3,4]thiadiazoles | |
Antimicrobial | Various thiadiazole derivatives | |
Antioxidant | Thiadiazole-based compounds |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the thiadiazole and pyrazole rings can lead to enhanced potency and selectivity against various biological targets.
Key Structural Features Influencing Activity
- Substitution Patterns: Variations in substituents on the thiadiazole ring significantly affect biological activity.
- Linker Variations: The nature of the linker between the thiadiazole and pyrazole moieties can influence pharmacokinetics and bioavailability.
Properties
IUPAC Name |
1,3-dimethyl-6-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-7(2)10-5-9(13(21)17-14-18-15-6-22-14)11-8(3)19-20(4)12(11)16-10/h5-7H,1-4H3,(H,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNKEXWSYURMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NN=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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